Sodium 3-sulfobenzoate, also known as sodium 3-sulfobenzoic acid monosodium salt, is a versatile chemical compound with the molecular formula and a molecular weight of approximately 224.16 g/mol. This compound is characterized by its water-soluble nature and is utilized in various applications across industries, including dyeing, cosmetics, and pharmaceuticals. It is classified as a sulfonic acid salt, which plays a crucial role in enhancing the properties of dyes and other chemical formulations.
Sodium 3-sulfobenzoate can be derived from 3-sulfobenzoic acid through the neutralization process with sodium hydroxide or other sodium-containing compounds. The classification of this compound falls under organic salts, specifically sulfonates, which are known for their ability to improve solubility and stability in aqueous solutions.
The synthesis of sodium 3-sulfobenzoate typically involves the following steps:
The yield from this synthesis can exceed 94%, with high purity levels reported (over 97%) due to the careful control of reaction conditions .
The molecular structure of sodium 3-sulfobenzoate features a benzene ring substituted with a sulfonate group at the meta position relative to the carboxylate group. The structural formula can be represented as:
Key structural data includes:
Sodium 3-sulfobenzoate participates in various chemical reactions typical for sulfonates:
The mechanism of action for sodium 3-sulfobenzoate primarily involves its role as a surfactant or stabilizing agent in various formulations. Its sulfonate group imparts hydrophilicity, allowing it to interact favorably with water and organic compounds. This property enables it to enhance the solubility of dyes in aqueous solutions, improving their uptake on fibers during dyeing processes .
These properties make sodium 3-sulfobenzoate suitable for various industrial applications.
Sodium 3-sulfobenzoate has several scientific uses across different fields:
The industrial synthesis of sodium 3-sulfobenzoate (CAS 17625-03-5) primarily employs sulfonation-neutralization sequences. Benzoic acid undergoes electrophilic aromatic sulfonation using fuming sulfuric acid (oleum), typically at 15-20% SO₃ concentration, to yield 3-sulfobenzoic acid. This reaction proceeds via a sigma complex intermediate, where the electron-withdrawing carboxylic acid group directs meta-substitution, conforming to the reaction mechanism of electrophilic aromatic substitution for deactivated benzene rings. The crude sulfonated product is then neutralized with aqueous sodium hydroxide (20-30% w/v) to form the sodium salt [5]. Temperature control during neutralization (≤50°C) is critical to prevent decarboxylation side reactions.
Alternative pathways involve sulfonation of pre-functionalized benzoates. Methyl benzoate sulfonation at elevated temperatures (150-180°C) followed by saponification and neutralization offers improved regioselectivity but introduces additional reaction steps. Patent data indicates that direct sulfonation of benzoic acid achieves yields of 70-85% after crystallization, while ester-protected routes provide higher purity (>98%) at the cost of reduced atom economy [5] [8]. The crystalline product exhibits characteristic solubility in water (100 g/L at 20.5°C) and thermal stability (decomposition ≥300°C) [8] [10].
Table 1: Comparative Sulfonation Strategies for Sodium 3-Sulfobenzoate Synthesis
Starting Material | Sulfonating Agent | Reaction Temperature | Key Advantage | Reported Yield |
---|---|---|---|---|
Benzoic Acid | 20% Oleum | 100-120°C | Fewer steps | 70-85% |
Methyl Benzoate | Concentrated H₂SO₄ | 150-180°C | Higher purity | 65-75% |
Halobenzoates | SO₃/DMF complex | 80-100°C | Mild conditions | 60-70% |
Post-sulfonation processing involves salting-out crystallization using sodium chloride or sodium sulfate. Solubility studies demonstrate that adding >15% w/w NaCl to aqueous solutions significantly reduces sodium 3-sulfobenzoate solubility due to the common ion effect, enabling recovery yields >90% at 278.15 K [4] [6]. This aligns with industrial precipitation protocols where saturated NaCl solutions are added to sulfonation reaction mixtures, followed by vacuum filtration and drying below 100°C to prevent hydrate decomposition [5].
Solid-phase methodologies enable precise control over functionalization sequences in sodium 3-sulfobenzoate production. Polymer-supported sulfonation employs macroporous polystyrene resins functionalized with -SO₃H groups. Benzoic acid derivatives are reacted at 80-100°C in fixed-bed reactors, where the solid acid catalyst facilitates sulfonation while minimizing over-sulfonation byproducts. This approach achieves >95% regioselectivity for the meta-isomer and simplifies catalyst removal via filtration [7].
Functional group tolerance is critical when synthesizing complex sulfobenzoate derivatives. Experimental data confirms compatibility with:
Table 2: Solid-Phase Reaction Parameters and Outcomes
Functional Group | Resin Type | Temperature (°C) | Reaction Time (h) | Purity Achieved |
---|---|---|---|---|
-Cl | Sulfonated PS | 100 | 6 | 98.2% |
-NO₂ | Nafion NR50 | 45 | 12 | 95.7% |
-OCH₃ | Amberlyst-15 | 90 | 8 | 97.5% |
Crystallization optimization leverages solubility data in mixed solvents. Sodium 3-sulfobenzoate solubility decreases nonlinearly with increasing ethanol concentration in H₂O-EtOH systems. At 298.15 K, solubility drops from 0.38 mol/kg in pure water to 0.05 mol/kg in 40% w/w ethanol/water mixtures [4] [8]. This phenomenon facilitates fractional crystallization for impurity removal, particularly for separating the target compound from 3,5-disulfobenzoate byproducts. Industrial processes utilize staged ethanol addition with cooling from 323.15 K to 278.15 K to maximize crystal yield and purity [6].
Recent advances focus on solvent-reduction strategies and energy-efficient processes. Water serves as the primary reaction medium for both sulfonation and neutralization steps, aligning with green chemistry principles. Studies demonstrate that microwave-assisted sulfonation (100 W, 120°C) reduces reaction times from 12 hours to 35 minutes while maintaining yields >80%, significantly decreasing energy consumption [7].
Recyclable catalytic systems show promise for sustainable synthesis:
Table 3: Green Metrics Comparison for Synthesis Methods
Method | PMI (Process Mass Intensity) | E-Factor | Energy Consumption (kJ/mol) | Carbon Footprint (kg CO₂/kg) |
---|---|---|---|---|
Conventional Sulfonation | 8.7 | 6.2 | 8500 | 5.8 |
Microwave-Assisted | 4.1 | 2.3 | 2100 | 2.1 |
Ionic Liquid Catalyzed | 3.8 | 1.7 | 3200 | 1.9 |
Waste valorization addresses byproduct streams. Sodium sulfate coproducts from neutralization are recovered via evaporative crystallization and reused in textile dyeing processes. Mother liquors containing residual organics undergo electrochemical oxidation to convert organic impurities to CO₂ and water, enabling >95% water recycle rates in closed-loop systems [6] [9]. Life cycle assessments confirm these integrated approaches reduce environmental impact by 40-60% compared to conventional routes while maintaining the stringent purity specifications (>97%) required for pharmaceutical applications such as belinostat synthesis and ionic liquid production [1] [4] [9].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7